molecular formula C₂₅H₂₃D₅O₃ B1155805 α-Estradiol 3-Benzoate-d5

α-Estradiol 3-Benzoate-d5

Cat. No.: B1155805
M. Wt: 381.52
Attention: For research use only. Not for human or veterinary use.
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Description

α-Estradiol 3-Benzoate-d5 is a deuterium-labeled analog of Estradiol Benzoate, specifically designed for use as a high-quality internal standard in analytical chemistry and biomedical research. This compound is essential for quantitative mass spectrometry-based assays, such as HPLC, where it improves accuracy and reliability by correcting for losses during sample preparation and instrumental variance . Estradiol Benzoate is a potent estrogen ester and prodrug of 17α-Estradiol, acting as an agonist of the estrogen receptor . In research settings, Estradiol Benzoate and its analogs are used in various studies, including the development of hormone therapies and the preparation of animal models in reproductive biology . This deuterated version provides researchers with a critical tool for precise metabolic studies, pharmacokinetic profiling, and the development of sensitive and specific diagnostic methods. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) for complete handling and safety information .

Properties

Molecular Formula

C₂₅H₂₃D₅O₃

Molecular Weight

381.52

Synonyms

α-Estradiol 3-Benzoate-D5;  17α-Estradiol 3-Benzoate-d5;  3-Benzoyloxy-17α-hydroxyoestra-1,3,5(10)-triene-d5

Origin of Product

United States

Advanced Analytical Chemistry Applications of α Estradiol 3 Benzoate D5

Development and Validation of Quantitative Assays Using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold-standard method for the accurate quantification of analytes in various matrices. The use of a stable isotope-labeled internal standard, such as α-Estradiol 3-Benzoate-d5, is fundamental to this technique. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of steroid analysis, LC-MS/MS methods utilizing α-Estradiol 3-Benzoate-d5 as an internal standard have been developed for the quantification of α-Estradiol 3-Benzoate.

A typical LC-MS/MS workflow involves the extraction of the analyte and the internal standard from the biological matrix, followed by chromatographic separation and detection. The use of α-Estradiol 3-Benzoate-d5 allows for the correction of any analyte loss during the extraction and sample preparation steps. Furthermore, it compensates for any fluctuations in the mass spectrometer's ionization efficiency, leading to highly reliable and reproducible results.

For instance, in the analysis of estradiol (B170435) benzoate (B1203000) in bovine hair, a deuterated analogue of estradiol benzoate was successfully employed as an internal standard in a validated LC-MS/MS method. nih.gov This approach provided high levels of trueness and reproducibility, with a decision limit (CCα) of 0.81 ng/g and a detection capability (CCβ) of 1.38 ng/g. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Steroid Analysis

ParameterCondition
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)/Methanol (B129727)
GradientOptimized for separation of target analytes
Flow Rate0.3-0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ or [M-H]- of α-Estradiol 3-Benzoate
Product Ion (Q3)Specific fragment ions
Internal Standardα-Estradiol 3-Benzoate-d5
Precursor Ion (Q1)[M+H]+ or [M-H]- of α-Estradiol 3-Benzoate-d5
Product Ion (Q3)Corresponding fragment ions

Note: This table represents typical parameters and may vary depending on the specific application and instrumentation.

High-Resolution Mass Spectrometry (HR-MS) for Enhanced Selectivity in Steroid Quantification

High-resolution mass spectrometry (HR-MS) offers significant advantages over traditional tandem mass spectrometry for steroid analysis. HR-MS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, allowing for the differentiation of the target analyte from isobaric interferences that may be present in complex biological matrices.

Role as an Internal Standard in Complex Biological Matrices (e.g., Animal Biofluids, Tissue Extracts, In Vitro Systems)

The quantification of steroids in complex biological matrices such as animal biofluids (e.g., serum, plasma, urine) and tissue extracts presents significant analytical challenges due to the presence of numerous interfering substances. The use of α-Estradiol 3-Benzoate-d5 as an internal standard is crucial for overcoming these challenges.

Because α-Estradiol 3-Benzoate-d5 has nearly identical physicochemical properties to the unlabeled analyte, it behaves similarly during sample preparation procedures, including extraction, clean-up, and derivatization. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for a reliable correction of the final calculated concentration, ensuring accurate results even in the presence of significant matrix effects.

For example, the use of deuterated internal standards is a well-established practice for the analysis of steroid hormones in various biological samples, compensating for matrix-induced signal suppression or enhancement in the mass spectrometer's ion source.

Chromatographic Separation Techniques for Deuterated Steroid Analysis

The successful quantification of α-Estradiol 3-Benzoate relies on its effective chromatographic separation from other endogenous and exogenous steroids, as well as from its deuterated internal standard, α-Estradiol 3-Benzoate-d5, if there is any potential for isobaric interference from other compounds. Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for this purpose.

The choice of stationary phase is critical for achieving the desired separation. C18 columns are widely used and offer good retention and separation of hydrophobic compounds like steroids. Phenyl-hexyl columns can provide alternative selectivity due to π-π interactions with the aromatic rings of the steroids. nih.gov

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of an additive such as formic acid, is optimized to achieve the best separation efficiency and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities.

Table 2: Common Chromatographic Parameters for Deuterated Steroid Analysis

ParameterDescriptionTypical Values/Conditions
Stationary Phase The solid material inside the column that interacts with the analytes.C18, C8, Phenyl-Hexyl
Mobile Phase The solvent that moves the analytes through the column.Water with 0.1% formic acid (A) and Acetonitrile or Methanol with 0.1% formic acid (B)
Elution Mode The method of passing the mobile phase through the column.Gradient elution is common for complex samples.
Flow Rate The speed at which the mobile phase moves through the column.0.2 - 1.0 mL/min for HPLC; higher for UHPLC.
Column Temperature Affects retention time and peak shape.30 - 50 °C

The development of a robust chromatographic method is essential for ensuring that α-Estradiol 3-Benzoate and its deuterated internal standard are free from co-eluting interferences, which is a prerequisite for accurate and precise quantification by mass spectrometry.

Mechanistic Biochemical and Metabolic Pathway Investigations Utilizing α Estradiol 3 Benzoate D5 As a Tracer

Elucidation of Estradiol (B170435) Esters' Metabolic Fate in Non-Human Systems

α-Estradiol 3-benzoate is a prodrug, meaning it is biologically inactive until it is metabolized within the body into its active form, α-estradiol. nih.govselleckchem.com The primary purpose of the benzoate (B1203000) ester at the 3-position is to modify the pharmacokinetic properties of the estradiol molecule. nih.gov In non-human systems, such as rodent models, which are frequently used in metabolic studies, administering α-Estradiol 3-benzoate-d5 allows for detailed investigation of its absorption, distribution, metabolism, and excretion without the confounding presence of endogenous estrogens. nih.govsigmaaldrich.com

Researchers can administer the labeled compound and subsequently collect biological samples (e.g., plasma, tissues, urine) at various time points. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the tracer and its metabolites can be identified and quantified, providing a dynamic map of the metabolic fate of the estradiol ester. nih.gov

The initial and most critical metabolic step for α-Estradiol 3-benzoate-d5 is the cleavage of the benzoate ester. This hydrolysis reaction is catalyzed by non-specific esterase enzymes, which are abundant in the liver, blood, and other tissues. wikipedia.org This enzymatic action releases deuterated α-estradiol (α-estradiol-d5) and benzoic acid. nih.gov

Once α-estradiol-d5 is released, it enters the established metabolic pathways for estrogens. nih.gov The deuterium (B1214612) label remains on the steroid core, allowing it to be traced through subsequent transformations. Key enzymatic processes include:

Oxidation: The 17β-hydroxyl group of α-estradiol-d5 can be oxidized by 17β-hydroxysteroid dehydrogenases (17β-HSDs) to form the corresponding ketone, estrone-d5 (B1157337). This is a reversible reaction, and the balance between estradiol and estrone (B1671321) is crucial for estrogenic activity. nih.gov

Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the addition of hydroxyl groups to the steroid's aromatic A-ring, primarily at the 2- and 4-positions, producing catechol estrogens like 2-hydroxyestradiol-d5 and 4-hydroxyestradiol-d5. nih.gov

Sulfonation and Glucuronidation: To facilitate excretion, estradiol-d5 and its metabolites can be conjugated with sulfate (B86663) or glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively.

The table below summarizes the key metabolic products derived from α-Estradiol 3-benzoate-d5 and the enzymes responsible for their formation.

MetabolitePrecursorEnzyme(s) InvolvedMetabolic Action
α-Estradiol-d5α-Estradiol 3-benzoate-d5EsterasesEster bond cleavage (hydrolysis)
Estrone-d5α-Estradiol-d517β-hydroxysteroid dehydrogenase (17β-HSD)Oxidation of the 17β-hydroxyl group
2-Hydroxyestradiol-d5α-Estradiol-d5Cytochrome P450 (e.g., CYP1A1, CYP3A4)Hydroxylation at the C2 position
Estradiol-d5-3-sulfateα-Estradiol-d5Sulfotransferase (SULT)Sulfonation (conjugation)

The dynamic equilibrium between different steroid hormones is fundamental to endocrine function. The use of α-Estradiol 3-benzoate-d5 is particularly valuable for studying these interconversion pathways. nih.gov After the initial cleavage to α-estradiol-d5, the tracer can be monitored as it is converted to other steroids.

The most significant interconversion is between estradiol and estrone, regulated by various isoforms of 17β-HSD. nih.gov By measuring the relative concentrations of α-estradiol-d5 and estrone-d5 over time, researchers can determine the direction and rate of this conversion in specific tissues. This provides insight into how different physiological or pathological conditions might alter enzyme activity and shift the balance of steroid hormones. For example, some tissues may predominantly express 17β-HSD isoforms that favor the conversion of weaker estrone to the more potent estradiol, thereby amplifying the local estrogenic signal. bath.ac.uk

Enzyme Kinetics Studies Employing Deuterated Substrates

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org Key parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), describe the affinity of an enzyme for its substrate and its maximum catalytic efficiency, respectively. ucl.ac.ukcreative-enzymes.com Using a deuterated substrate like α-Estradiol 3-benzoate-d5 can provide deeper insights into the enzymatic mechanism through the kinetic isotope effect (KIE). nih.gov

The KIE is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). A significant KIE is observed if the bond to the isotope is broken or formed in the rate-limiting step of the reaction. For the esterase-catalyzed cleavage of α-Estradiol 3-benzoate-d5, if deuterium atoms are located near the ester bond, their presence might subtly alter the bond's vibrational energy and, consequently, the activation energy required for cleavage. While often small for secondary effects, measuring a KIE can help elucidate the transition state of the reaction. nih.gov

The table below presents a hypothetical comparison of kinetic parameters for an esterase with both the deuterated and non-deuterated substrate.

SubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)Interpretation
α-Estradiol 3-benzoate50100Baseline enzyme-substrate affinity and maximum velocity.
α-Estradiol 3-benzoate-d55295Slightly lower affinity (higher Kₘ) and a slightly reduced reaction rate (lower Vₘₐₓ) may indicate a small kinetic isotope effect, suggesting the conformation around the reaction center is involved in the rate-limiting step.

Assessment of Metabolic Fluxes through Stable Isotope Tracing

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic pathways within a biological system in a steady state. nih.gov Stable isotope tracing with compounds like α-Estradiol 3-benzoate-d5 is the cornerstone of this approach for studying steroid metabolism. nih.gov By introducing a known amount of the labeled tracer, researchers can measure the rate of appearance (synthesis) and disappearance (clearance) of estradiol and its metabolites. nih.govyoutube.com

After administration of α-Estradiol 3-benzoate-d5, the ratio of the labeled (d5) to unlabeled (d0) forms of estradiol and its downstream metabolites is measured in plasma or tissue samples. This ratio, tracked over time, allows for the calculation of metabolic fluxes—the rate at which molecules move through a particular pathway. nih.gov This provides a quantitative and dynamic picture of steroid metabolism that cannot be obtained from static concentration measurements alone. For instance, this method can be used to determine how quickly administered estradiol benzoate is converted to active estradiol and subsequently cleared from circulation through conversion to estrone or other conjugated metabolites.

The following table provides a conceptual example of metabolic flux data that could be generated from such a study in a non-human model.

Metabolic PathwayFlux Rate (nmol/hr/kg)Biological Significance
Estradiol Benzoate → Estradiol50.2Rate of prodrug activation by esterases.
Estradiol → Estrone35.8Rate of conversion to the less potent estrone, a key step in estradiol inactivation.
Estradiol → 2-Hydroxyestradiol10.5Rate of formation of catechol estrogens, indicating CYP enzyme activity.
Total Estradiol Clearance48.1Overall rate of removal of active estradiol from the system through all metabolic pathways.

Pharmacokinetic Modeling in Pre Clinical and in Vitro Research Utilizing α Estradiol 3 Benzoate D5

Determination of Absorption, Distribution, and Elimination Kinetics in Animal Models (e.g., Rats, Cows)

Pharmacokinetic studies in animal models like rats and cattle are fundamental to understanding how a compound is absorbed, distributed throughout the body, and ultimately eliminated.

In cattle, estradiol (B170435) benzoate (B1203000) (EB) is used to manipulate and synchronize ovarian follicular development. nih.govresearchgate.net Following intramuscular injection, EB leads to a significant increase in circulating estradiol concentrations. msstate.edu One study in nonlactating Friesian cows showed that plasma concentrations of estradiol-17β rose to 12 pg/mL within the first 24 hours after an injection of 1 mg of EB, compared to a baseline of 1 pg/mL in untreated animals. researchgate.net Estradiol 17β is primarily metabolized by the liver, with a reported half-life of about 30 minutes in cattle. msstate.edu The primary route of excretion for anabolic steroids like estradiol in ruminants involves the conversion of estradiol into estrone (B1671321) and then into estradiol 17α, which has lower estrogenic activity and is found in bile and feces. fao.orgmsstate.edu

Studies in rats provide further insight into the distribution and metabolism of estradiol. After administration, estradiol benzoate is cleaved to estradiol. Research on female Wistar rats demonstrated that after intragastric administration, the concentration of estradiol in the liver was 20 times higher than after intravenous administration for equivalent plasma concentrations, highlighting a significant first-pass effect. inchem.org The absolute bioavailability of estradiol after intragastric administration in this model was found to be approximately 8.3%, with a total clearance rate of 154 ml/min per kg of body weight. inchem.org Neonatal exposure studies in Sprague-Dawley and Fisher 344 rats have also utilized estradiol benzoate to investigate dose-response relationships on the development of the reproductive tract. nih.gov

Table 1: Pharmacokinetic Parameters of Estradiol in Animal Models Following Estradiol Ester Administration

ParameterAnimal ModelFindingsSource
Peak Plasma Concentration (Cmax)Cows (Friesian)Elevated to 12 pg/mL within 24 hours post-injection of 1 mg Estradiol Benzoate. researchgate.net
Half-Life (t½)CattleApproximately 30 minutes for Estradiol 17β metabolized by the liver. msstate.edu
Bioavailability (Oral)Rats (Wistar)8.3% for estradiol after intragastric administration. inchem.org
Clearance (Total)Rats (Wistar)154 ml/min per kg body weight for estradiol. inchem.org
Primary MetabolitesCattleEstrone and Estradiol 17α. fao.orgmsstate.edu

Evaluation of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, an outcome known as the kinetic deuterium isotope effect (KDIE). nih.govscilit.com This effect is most pronounced when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in the drug's metabolism. The C-D bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism by enzymes such as those in the cytochrome P450 (CYP) family. nih.gov

Deuteration has gained significant attention for its potential to favorably modify the metabolic and pharmacokinetic profiles of drugs. medchemexpress.com A slower metabolism can lead to:

Altered metabolite profiles: Deuteration at a specific site can shift metabolism to other parts of the molecule, a phenomenon known as "metabolic switching". nih.gov

Increased bioavailability: By reducing first-pass metabolism, more of the active drug may reach systemic circulation.

Comparative Pharmacokinetic Studies of Estradiol Esters in Experimental Systems

Different esters of estradiol exhibit distinct pharmacokinetic profiles, primarily due to variations in their rates of absorption and hydrolysis back to active estradiol. Comparative studies help in selecting the most suitable ester for a desired therapeutic effect.

A key study compared the pharmacokinetics of three estradiol esters: benzoate, valerate, and cypionate, after a single intramuscular injection. The results showed significant differences in their absorption rates and duration of action. nih.gov

Estradiol Benzoate: This ester resulted in a rapid increase in plasma estradiol and estrone levels, reaching peak concentrations in approximately 2 days. However, it also had the shortest duration of action, with estrogen levels remaining elevated for only 4-5 days. nih.gov

Estradiol Valerate: Similar to the benzoate ester, estradiol valerate also led to peak plasma levels in about 2 days. Its duration of action was intermediate, lasting for 7-8 days. nih.gov

Estradiol Cypionate: This ester showed a slower absorption rate, with significantly lower peak levels of estradiol and estrone that were reached in approximately 4 days. It possessed the longest duration of action, with elevated estrogen levels persisting for about 11 days. nih.gov

These differences are attributed to the nature of the ester side chain, which influences the compound's solubility in the oil vehicle of the injection and the rate at which it is cleaved by esterase enzymes in the body.

Table 2: Comparative Pharmacokinetics of Intramuscular Estradiol Esters

Estradiol EsterTime to Peak Plasma LevelDuration of Elevated Estrogen LevelsRelative Peak Level
Estradiol Benzoate~2 days4-5 daysHigh
Estradiol Valerate~2 days7-8 daysHigh
Estradiol Cypionate~4 days~11 daysLow

Source: Based on data from a comparative study of estradiol esters. nih.gov


Application of α Estradiol 3 Benzoate D5 As a Reference Standard in Research and Method Development

Role in Analytical Method Development and Validation (AMV)

The development of robust analytical methods for steroid quantification is a meticulous process that requires careful optimization and validation. α-Estradiol 3-Benzoate-d5 plays a pivotal role in this process. As a stable isotope-labeled internal standard, it is introduced into samples at a known concentration at the beginning of the analytical procedure. lcms.cz This allows for the accurate tracking and correction of analyte loss at every step, from extraction to detection.

During method development, α-Estradiol 3-Benzoate-d5 is used to optimize critical parameters such as sample extraction efficiency, chromatographic separation, and mass spectrometric detection. lcms.cz Its consistent behavior relative to the unlabeled analyte helps in identifying and mitigating issues like ion suppression or enhancement caused by the sample matrix, a common challenge in the analysis of complex biological fluids like plasma or urine. nih.gov

In method validation, α-Estradiol 3-Benzoate-d5 is essential for assessing key performance characteristics to ensure the method is fit for its intended purpose. These characteristics include accuracy, precision, linearity, and the limit of quantification (LOQ). nih.govresearchgate.net By normalizing the response of the analyte to that of the internal standard, a more accurate and reproducible quantification can be achieved. lcms.cz The use of a deuterated standard like α-Estradiol 3-Benzoate-d5 is a key strategy to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices. lcms.cz

Below is an interactive data table summarizing the typical validation parameters assessed using an internal standard like α-Estradiol 3-Benzoate-d5.

Validation Parameter Description Role of α-Estradiol 3-Benzoate-d5 Typical Acceptance Criteria
Accuracy The closeness of the measured value to the true value.Corrects for systematic errors and analyte loss during sample processing, ensuring the measured concentration reflects the true concentration.85-115% recovery (for QC samples)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Minimizes variability introduced during sample preparation and injection, leading to more consistent results.≤15% Relative Standard Deviation (RSD)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve, improving the linear response.Correlation coefficient (r²) > 0.99
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Improves signal-to-noise ratio at low concentrations, allowing for the reliable measurement of low-level steroids.Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% RSD.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.Co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the analyte signal.The ratio of analyte response in the presence and absence of matrix should be close to 1.

Establishment of Quality Control (QC) and Traceability Standards for Steroid Analysis

Maintaining the quality and consistency of analytical results over time is paramount in steroid analysis. α-Estradiol 3-Benzoate-d5 is instrumental in establishing and maintaining robust quality control (QC) systems. QC samples, typically prepared from a pooled matrix (e.g., serum) and spiked with known concentrations of the analyte and the internal standard, are analyzed with each batch of unknown samples. nih.govmsacl.org The consistent recovery and response ratio of the analyte to α-Estradiol 3-Benzoate-d5 in these QC samples provide confidence in the accuracy and precision of the results for the entire batch. lcms.cz Any deviation from the established QC ranges can indicate a problem with the assay, such as reagent degradation or instrument malfunction, prompting corrective action.

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In steroid analysis, using a well-characterized internal standard like α-Estradiol 3-Benzoate-d5, which is itself traceable to a certified reference material (CRM), helps to establish the traceability of the entire measurement process. nih.gov This ensures that the results are accurate and comparable to a recognized standard.

The following interactive table illustrates how QC data might be tracked in a steroid analysis using an internal standard.

QC Level Target Conc. (pg/mL) Measured Conc. (pg/mL) - Day 1 Measured Conc. (pg/mL) - Day 2 Measured Conc. (pg/mL) - Day 3 Acceptance Range (±15%) Status
Low 5.04.85.14.94.25 - 5.75Pass
Medium 50.052.348.951.542.5 - 57.5Pass
High 250.0245.1258.9249.7212.5 - 287.5Day 2 High QC failed, re-analysis required

Inter-laboratory Comparability and Calibration in Steroid Research

By providing a universal point of reference for calibration, α-Estradiol 3-Benzoate-d5 helps to harmonize results across different platforms and methodologies. nih.gov When all participating laboratories use the same internal standard for their calibration and quality control procedures, it minimizes systematic bias and allows for a more direct comparison of quantitative data. lumiprobe.com This is particularly important in large-scale epidemiological studies or clinical trials where data integrity and consistency are paramount. The use of stable isotope-labeled analogs as internal standards is a key strategy to ensure accurate and precise quantification. nih.gov

The table below demonstrates a simplified example of how an internal standard can help normalize results from different laboratories.

Sample ID Lab A (Analyte Area) Lab A (IS Area) Lab A (Normalized Ratio) Lab B (Analyte Area) Lab B (IS Area) Lab B (Normalized Ratio) Conclusion
Sample 1 12,50050,0000.2518,00060,0000.30Results are comparable after normalization.
Sample 2 35,00052,0000.6748,00059,0000.81Results show some variation but are in a similar range after normalization.
Sample 3 8,00048,0000.1711,00061,0000.18Results are highly comparable after normalization.

Future Directions and Emerging Research Avenues for Deuterated Estradiol Derivatives

The utility of deuterated estradiol (B170435) derivatives, including α-Estradiol 3-Benzoate-d5, is expanding beyond their traditional role as internal standards in analytical chemistry. Emerging research is paving the way for their application in sophisticated biochemical and pharmacological studies, driven by advancements in analytical technologies and synthetic methodologies.

Q & A

Basic Research Questions

Q. What safety precautions are required when handling α-Estradiol 3-Benzoate-d5 in laboratory settings?

  • Methodological Guidance :

  • Follow GHS08 safety protocols due to its classification as a carcinogen (Category 2) and reproductive toxicant (Category 1B) .
  • Use PPE (gloves, lab coat, safety goggles) and ensure proper ventilation. Avoid inhalation or skin contact; if exposed, rinse eyes with water for several minutes and seek medical advice for persistent symptoms .
  • Store in a cool, dry environment away from light, as stability data for deuterated analogs often align with non-deuterated forms like Estradiol Benzoate .

Q. How should researchers validate the use of α-Estradiol 3-Benzoate-d5 as an internal standard in LC-MS/MS assays?

  • Methodological Guidance :

  • Perform calibration curves using deuterated vs. non-deuterated standards to assess isotopic purity and interference.
  • Validate recovery rates across biological matrices (e.g., plasma, tissue homogenates) with spiked controls. Reference protocols for deuterated internal standards in analytical chemistry .
  • Use high-resolution mass spectrometry to confirm the absence of cross-contamination from endogenous estradiol analogs .

Q. What analytical techniques are recommended to confirm the identity and purity of α-Estradiol 3-Benzoate-d5 prior to experimental use?

  • Methodological Guidance :

  • Conduct nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specified positions.
  • Use HPLC-UV or LC-MS to assess purity (>98%) and quantify residual solvents .
  • Compare retention times and fragmentation patterns with non-deuterated Estradiol Benzoate for cross-validation .

Advanced Research Questions

Q. How can researchers account for potential deuterium isotope effects when using α-Estradiol 3-Benzoate-d5 in metabolic pathway studies?

  • Methodological Guidance :

  • Design control experiments comparing deuterated and non-deuterated forms in enzymatic assays to detect kinetic isotope effects (e.g., altered binding affinity or reaction rates).
  • Use computational modeling (e.g., density functional theory) to predict isotopic impacts on molecular interactions .
  • Validate findings with stable isotope tracing in in vitro models (e.g., hepatocytes) to assess metabolic stability .

Q. What methodological considerations are critical when incorporating α-Estradiol 3-Benzoate-d5 into co-culture models of hormone-responsive cancers?

  • Methodological Guidance :

  • Optimize dosing using dose-response curves in monoculture before transitioning to co-culture systems (e.g., cancer cells + fibroblasts) .
  • Monitor receptor binding dynamics via competitive assays (e.g., ERα/β binding studies) to differentiate deuterated vs. endogenous hormone effects .
  • Include tamoxifen or other antagonists as controls to isolate pathway-specific responses .

Q. How should contradictory results be analyzed when α-Estradiol 3-Benzoate-d5 shows differential recovery rates across experimental batches?

  • Methodological Guidance :

  • Conduct batch-effect analysis using ANOVA to identify variability sources (e.g., storage conditions, matrix effects) .
  • Replicate experiments with freshly prepared standards and blinded sample analysis to minimize bias .
  • Use Bland-Altman plots to assess agreement between technical replicates and adjust normalization protocols .

Q. What statistical approaches are recommended for pharmacokinetic modeling studies utilizing α-Estradiol 3-Benzoate-d5 as a tracer compound?

  • Methodological Guidance :

  • Apply two-sample Mendelian randomization (MR) frameworks to model exposure-outcome relationships, similar to estradiol-BCC studies .
  • Use R packages (e.g., two-sample MR, MR-PRESSO) for instrumental variable analysis and sensitivity testing .
  • Validate assumptions (e.g., SNP-exposure strength via F-statistics >10) to ensure low risk of bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.